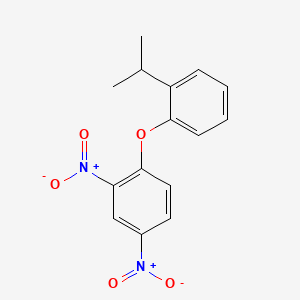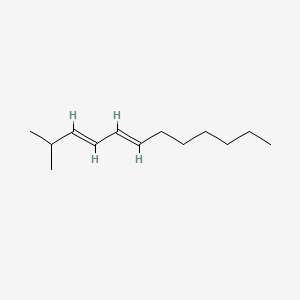
3,5-Dodecadiene, 2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dodecadiene, 2-methyl- is an organic compound with the molecular formula C13H24 It is a branched hydrocarbon with a diene structure, meaning it contains two double bonds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dodecadiene, 2-methyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 2-methyl-3,5-dodecadiyne. This reaction is carried out under controlled conditions using a palladium catalyst and hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm.
Industrial Production Methods: In an industrial setting, the production of 3,5-Dodecadiene, 2-methyl- can be achieved through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters are optimized to achieve efficient conversion rates and minimize by-products.
Types of Reactions:
Oxidation: 3,5-Dodecadiene, 2-methyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reduction reactions can convert the double bonds in 3,5-Dodecadiene, 2-methyl- to single bonds, forming saturated hydrocarbons. Hydrogen gas (H2) in the presence of a nickel catalyst is often used for this purpose.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. Halogenation using chlorine (Cl2) or bromine (Br2) is a typical example.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with a nickel catalyst at elevated temperatures (50-100°C).
Substitution: Cl2 or Br2 in the presence of a catalyst such as iron (Fe) at room temperature.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 2-methyl-dodecane.
Substitution: Formation of halogenated derivatives like 2-methyl-3,5-dodecadiene chloride or bromide.
科学研究应用
3,5-Dodecadiene, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, lubricants, and additives.
作用机制
The mechanism of action of 3,5-Dodecadiene, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-Methyl-1,3-butadiene: A diene with a similar structure but shorter carbon chain.
3,5-Dodecadiene: The parent compound without the methyl substitution.
2-Methyl-3,5-hexadiene: A shorter chain analogue with similar reactivity.
Uniqueness: 3,5-Dodecadiene, 2-methyl- stands out due to its specific molecular structure, which imparts unique chemical properties and reactivity. The presence of the methyl group at the 2-position enhances its stability and influences its reactivity in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
28980-74-7 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC 名称 |
(3E,5E)-2-methyldodeca-3,5-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-13H,4-8H2,1-3H3/b10-9+,12-11+ |
InChI 键 |
HULVBFBDOCMWOT-HULFFUFUSA-N |
手性 SMILES |
CCCCCC/C=C/C=C/C(C)C |
规范 SMILES |
CCCCCCC=CC=CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
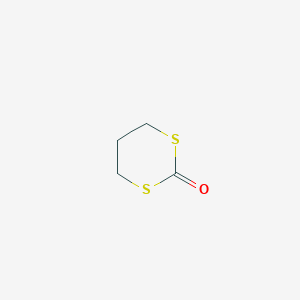
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
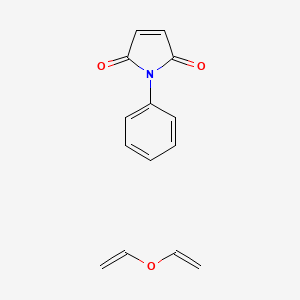

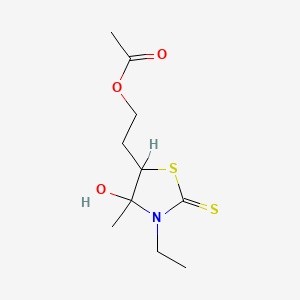

![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)

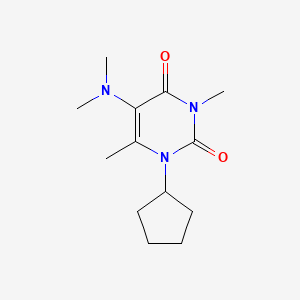
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)

